molecular formula C18H20N2O7S B4966308 ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B4966308
M. Wt: 408.4 g/mol
InChI Key: NYVVQYYSCPNABK-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multiple steps. One common method includes the condensation of 4-(2-amino-2-oxoethoxy)-3-ethoxybenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then esterified with ethyl acetate .

Chemical Reactions Analysis

Ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Ethyl {(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-3-25-13-7-11(5-6-12(13)27-10-15(19)21)8-14-17(23)20(18(24)28-14)9-16(22)26-4-2/h5-8H,3-4,9-10H2,1-2H3,(H2,19,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVVQYYSCPNABK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OCC)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OCC)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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